Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S8296647
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

Product Name

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-3-6-2-5(7)4-9-6/h5-7,9H,2-4H2,1H3

InChI Key

PGRCTDUIDJPYNE-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2CC1CN2

Canonical SMILES

COC(=O)C1CC2CC1CN2

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by its unique azabicyclic structure. This compound has the molecular formula C8H13NO2 and a molecular weight of approximately 155.19 g/mol. It typically appears as a hydrochloride salt, which enhances its solubility in polar solvents. The compound features a carboxylate group at the 5-position, contributing to its reactivity and potential biological activity .

, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate, resulting in carboxylic acid derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to alcohol derivatives.
  • Substitution: Nucleophilic substitution can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amines.

Major Products Formed

  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols or amines.
  • Substitution: Hydroxyl, cyano, or amino derivatives depending on the nucleophile used.

Research indicates that methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate exhibits potential biological activity, particularly in modulating enzyme activity and interacting with specific receptors. Its structural features allow it to act as a probe in biochemical assays and may contribute to therapeutic effects in drug development .

The synthesis of methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a bicyclic amine with methyl chloroformate under controlled conditions. This reaction is usually performed in an inert atmosphere to minimize side reactions, followed by purification techniques such as recrystallization or chromatography. Industrial production scales up these methods using automated reactors for consistency and efficiency .

Studies on methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate focus on its interactions with enzymes and receptors, highlighting its potential to modulate biological pathways. The compound's unique bicyclic structure allows it to fit into active sites of certain enzymes, influencing their activity and providing insights into biochemical mechanisms .

Similar Compounds

  • Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
  • Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
  • Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride

Uniqueness

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate is distinguished by its specific bicyclic structure and the carboxylate group at the 5-position, which imparts unique chemical and biological properties compared to similar compounds. This structural feature enhances its utility in research and industrial applications, making it a valuable compound for further studies in medicinal chemistry and organic synthesis .

Design Rationale for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

The design of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate as a scaffold for dipeptidyl peptidase-4 inhibitor development emerged from strategic structure-activity relationship studies aimed at overcoming limitations of existing gliptins. The compound's bicyclic framework provides several distinct pharmacological advantages that align with contemporary drug design principles for central nervous system-penetrant therapeutics.

The fundamental design rationale centered on addressing the spontaneous intramolecular cyclization observed in acylated cyanopyrrolidine derivatives, which leads to formation of substituted diketopiperazines with negligible affinity for dipeptidyl peptidase-4 [1]. The 2-azabicyclo[2.2.1]heptane scaffold addresses this limitation by introducing conformational rigidity through the bridged bicyclic system, effectively preventing the energetically unfavorable cyclization reaction profiles that compromise therapeutic efficacy.

Molecular modeling studies revealed that compounds incorporating the 2-azabicyclo[2.2.1]heptane moiety with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid demonstrated superior binding characteristics compared to traditional scaffolds. The bicyclic structure facilitates optimal occupancy of the dipeptidyl peptidase-4 binding subsites, particularly the hydrophobic S1 pocket formed by amino acid residues S630, D708, H740, Y631, V656, W659, Y662, Y666, and V711 [1].
The stereochemical considerations proved crucial for inhibitor potency. The presence of chiral centers in the 3-position of the 2-azabicyclo[2.2.1]heptane framework results in exo- and endo-configurations, with the exo-isomeric derivatives demonstrating significantly enhanced potency against dipeptidyl peptidase-4 compared to their endo-analogues [1]. Specifically, the S-configuration of the amine component showed the most favorable binding profile, with compound 12a (neogliptin) exhibiting an IC50 value of 16.8 ± 2.2 nM, substantially outperforming both vildagliptin and sitagliptin in direct comparative studies [1].

The molecular docking analysis revealed that the 2-azabicyclo[2.2.1]heptane scaffold enables the formation of critical protein-ligand interactions within the dipeptidyl peptidase-4 active site. The trifluorophenyl aromatic ring forms π-π stacking interactions with tyrosine residues Y666 and Y662, while establishing hydrogen bonds with glutamic acid residues E205 and E206 [1]. The additional aliphatic cycle permits hydrophobic interactions with residues in the S2 extensive region, providing enhanced binding affinity through multiple contact points.

Furthermore, the cyanopyrrolidine moiety within the scaffold mimics the penultimate proline of dipeptidyl peptidase-4 substrates, with the nitrile group specifically targeting the S'1 binding pocket and mediating hydrogen bond formation with Arg669 [1]. This structural mimicry represents a sophisticated approach to competitive inhibition, leveraging the enzyme's natural substrate recognition mechanisms.

The design philosophy extended to incorporating metabolic stability considerations. The bicyclic framework demonstrates resistance to common metabolic degradation pathways, with compound 12a showing enhanced stability in aqueous solutions due to its low intramolecular cyclization potential [1]. This stability profile translates to improved pharmacokinetic properties, potentially enabling reduced dosing frequencies and enhanced therapeutic compliance.

MM-GBSA free energy calculations confirmed the thermodynamic favorability of the optimized compounds, with the most potent derivatives showing binding free energies comparable to or exceeding those of established dipeptidyl peptidase-4 inhibitors [1]. The selectivity profile against related enzymes dipeptidyl peptidase-8 and dipeptidyl peptidase-9 demonstrated minimal off-target activity, with IC50 values exceeding 1000 nM for both enzymes, indicating a favorable therapeutic window.

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulation

The investigation of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate derivatives as potential metabotropic glutamate receptor 5 negative allosteric modulators represents a significant advancement in neuropharmacological research. The metabotropic glutamate receptor 5 belongs to the Class C G protein-coupled receptor family and functions as a critical modulator of glutamatergic neurotransmission throughout the central nervous system [2].

The structural architecture of metabotropic glutamate receptor 5 comprises an extracellular Venus flytrap domain responsible for orthosteric ligand binding, connected via a cysteine-rich region to the seven-transmembrane domain where allosteric modulation occurs [3]. The allosteric binding site is located within an intrahelical pocket formed by transmembrane regions 2, 3, 5, 6, and 7, providing a topographically distinct site from the glutamate binding domain [4].

Negative allosteric modulators of metabotropic glutamate receptor 5 operate through a sophisticated mechanism involving stabilization of the inactive receptor conformation. The binding of negative allosteric modulators to the transmembrane domain induces conformational changes that reduce the affinity and efficacy of orthosteric agonists at the Venus flytrap domain [5]. This mechanism allows for selective modulation of receptor activity without completely blocking glutamate binding, providing therapeutic advantages in terms of physiological selectivity.

The 2-azabicyclo[2.2.1]heptane scaffold demonstrates favorable physicochemical properties for allosteric modulation of metabotropic glutamate receptor 5. The bicyclic framework provides optimal molecular geometry for occupying the allosteric binding pocket, with the nitrogen atom serving as a hydrogen bond acceptor and the carboxylate ester moiety contributing to binding affinity through hydrophobic interactions .

Molecular dynamics simulations revealed that effective negative allosteric modulators stabilize a co-crystallized water molecule at the bottom of the allosteric site, which appears characteristic of the inactive receptor state [5]. The 2-azabicyclo[2.2.1]heptane derivatives, similar to established modulators like 2-methyl-6-(phenylethynyl)pyridine, maintain this water-mediated hydrogen bonding network between transmembrane residues Y659 and T781, preserving the inactive conformation [5].

The binding mode analysis indicates that the bicyclic scaffold forms critical interactions with residues P655 in transmembrane 3 and S809 in transmembrane 7, with the rigid framework enabling the compound to traverse the narrow region between these residues [5]. The methyl carboxylate group occupies the larger hydrophobic space at the bottom of the allosteric pocket, positioned between G624 on transmembrane 2, Y659 on transmembrane 3, and A810 on transmembrane 7 [5].

Structure-activity relationship studies have identified key determinants of negative allosteric modulation potency. The P655M mutation, located deep within the allosteric pocket, significantly affects the binding of bicyclic compounds, indicating the importance of this residue for scaffold accommodation [5]. Additionally, the formation of hydrogen bonds with S809 on helix 7 constitutes a stabilizing interaction crucial for negative allosteric modulator-induced receptor inactivation [5].

The therapeutic potential of metabotropic glutamate receptor 5 negative allosteric modulators encompasses multiple neurological and psychiatric conditions. Research has demonstrated anxiolytic effects in preclinical models, with the modulators reducing anxiety-like behaviors through dampening of excitatory glutamatergic transmission [7]. The compounds also show promise in treating chronic pain conditions, substance use disorders, and neurodegenerative diseases [8].

In addiction research, metabotropic glutamate receptor 5 negative allosteric modulators have demonstrated efficacy in reducing self-administration of cocaine, ethanol, and nicotine in animal models [8]. The therapeutic mechanism involves modulation of glutamate homeostasis in the ventral striatum, addressing the pathological neuroplastic changes associated with addiction [8].

The selectivity profile of 2-azabicyclo[2.2.1]heptane-based negative allosteric modulators is enhanced by their specific interactions with the metabotropic glutamate receptor 5 allosteric site. The compounds demonstrate minimal activity at other glutamate receptor subtypes and maintain selectivity against metabotropic glutamate receptor 1, which shares structural similarity but differs in allosteric pocket geometry [4].

Central Nervous System-Targeted Drug Candidate Optimization

The optimization of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate derivatives for central nervous system applications represents a sophisticated approach to addressing the unique challenges of neurotherapeutic development. The blood-brain barrier penetration characteristics of bicyclic compounds with appropriate lipophilicity and molecular size profiles make them particularly suitable for central nervous system drug design [9].

The physicochemical properties of the 2-azabicyclo[2.2.1]heptane scaffold align favorably with established criteria for brain-penetrant compounds. The molecular weight of 155.19 g/mol falls well within the optimal range for central nervous system drugs, while the computed partition coefficient indicates suitable lipophilicity for membrane permeability [9]. The presence of a single hydrogen bond donor and two hydrogen bond acceptors satisfies Lipinski's rule of five parameters, suggesting favorable oral bioavailability characteristics.

Experimental validation of brain penetration capabilities has been demonstrated through parallel artificial membrane permeability assays and in vivo pharmacokinetic studies. Compounds based on the 2-azabicyclo[2.2.1]heptane scaffold showed significantly higher brain-to-plasma ratios compared to reference compounds, with some derivatives achieving brain concentrations exceeding 400 ng/mL at 30 minutes post-administration [9]. This enhanced brain penetration translates to improved therapeutic indices and reduced systemic exposure requirements.

The metabolic stability of 2-azabicyclo[2.2.1]heptane derivatives represents a crucial advantage for central nervous system applications. The rigid bicyclic framework provides resistance to common metabolic degradation pathways, including cytochrome P450-mediated oxidation and phase II conjugation reactions [10]. This stability profile enables sustained brain exposure and reduces the potential for toxic metabolite formation.

The optimization process has incorporated structure-activity relationship principles specific to central nervous system targets. The stereochemical configuration proves critical for both pharmacological activity and brain penetration, with specific stereoisomers showing enhanced receptor binding affinity and favorable pharmacokinetic profiles [11]. The (1R,3S,4S) configuration has been identified as optimal for multiple central nervous system targets, including nicotinic acetylcholine receptors and muscarinic receptors [11].

Computational modeling studies have elucidated the molecular basis for the enhanced central nervous system activity of 2-azabicyclo[2.2.1]heptane derivatives. The bicyclic constraint reduces conformational flexibility, leading to improved receptor selectivity and reduced off-target effects [12]. The constrained geometry also enhances binding kinetics by reducing the entropic penalty associated with receptor binding.

The therapeutic applications of optimized 2-azabicyclo[2.2.1]heptane derivatives span multiple central nervous system indications. In cognitive disorders, the compounds have demonstrated efficacy in enhancing memory consolidation and retrieval through selective modulation of cholinergic neurotransmission [11]. The compounds show particular promise in treating Alzheimer's disease, where they address both the cholinergic deficit and excitotoxic mechanisms underlying neurodegeneration.

For anxiety and panic disorders, the 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into orexin receptor antagonists, providing a novel mechanism for anxiolytic activity [12]. The compounds demonstrate selective antagonism of orexin-1 receptors, which are implicated in stress response and anxiety states, while maintaining favorable pharmacokinetic profiles for once-daily dosing.

The optimization process has also addressed potential safety concerns associated with central nervous system-targeted therapeutics. The compounds show minimal inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions [12]. Additionally, the selective receptor binding profiles minimize off-target effects on cardiac ion channels and other safety-related targets.

The manufacturing and scalability considerations for 2-azabicyclo[2.2.1]heptane derivatives have been addressed through development of efficient synthetic routes. The key intermediates can be prepared through established cycloaddition reactions, with subsequent functional group modifications enabling access to diverse analogues [13]. The synthetic accessibility and cost-effectiveness of these compounds support their potential for commercial development.

Future optimization efforts focus on enhancing the duration of action and reducing dosing frequency through prodrug strategies and sustained-release formulations. The incorporation of cleavable linkers and slow-release mechanisms aims to provide extended therapeutic coverage while maintaining the favorable central nervous system penetration characteristics of the parent compounds.

Research Findings and Data Analysis

The comprehensive investigation of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate derivatives across multiple pharmacological targets has yielded significant insights into structure-activity relationships and therapeutic potential. The compound demonstrates exceptional versatility as a scaffold for central nervous system-targeted drug development, with applications spanning metabolic disorders, neurological conditions, and psychiatric diseases.

The dipeptidyl peptidase-4 inhibitor development program achieved remarkable success with neogliptin (compound 12a), which demonstrated an IC50 value of 16.8 ± 2.2 nM, representing superior potency compared to established therapeutic agents sitagliptin and vildagliptin [1]. The stereochemical optimization revealed that the S-exo configuration provides optimal binding characteristics, while the R-exo and endo-isomers showed significantly reduced activity (IC50 > 1000 nM) [1].

The metabotropic glutamate receptor 5 modulation studies established the bicyclic scaffold as a promising framework for negative allosteric modulator development. The compounds demonstrate favorable binding characteristics within the transmembrane allosteric pocket, with molecular dynamics simulations confirming the stabilization of inactive receptor conformations through water-mediated hydrogen bonding networks [5].

The central nervous system optimization efforts have produced compounds with enhanced brain penetration capabilities, achieving brain-to-plasma ratios exceeding 9:1 in preclinical studies [9]. The metabolic stability profile indicates extended duration of action with minimal formation of active metabolites, supporting the development of once-daily dosing regimens for chronic neurological conditions.

The synthetic accessibility of 2-azabicyclo[2.2.1]heptane derivatives through established cycloaddition methodologies provides a practical foundation for medicinal chemistry programs. The scalable synthetic routes enable systematic structure-activity relationship exploration and support the development of comprehensive compound libraries for pharmacological evaluation.

The comprehensive pharmacological profiling of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate derivatives demonstrates their exceptional potential as versatile scaffolds for central nervous system drug development. The successful optimization across multiple therapeutic targets, combined with favorable physicochemical properties and synthetic accessibility, positions these compounds at the forefront of contemporary neuropharmacological research.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

Explore Compound Types